![molecular formula C13H7ClN4O2 B15061747 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 104615-00-1](/img/structure/B15061747.png)
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core substituted at positions 2, 5, and 9 by furan-2-yl, amino, and chloro groups, respectively . It is known for its potent antagonistic activity at adenosine A1 and adenosine A2A receptors .
Méthodes De Préparation
The synthesis of 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves several steps. One common method includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, which undergo cyclization in the presence of a heterogeneous catalyst like copper oxide-zinc oxide/aluminum oxide-titanium dioxide .
Analyse Des Réactions Chimiques
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Applications De Recherche Scientifique
9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s antagonistic activity at adenosine receptors makes it a valuable tool in studying the physiological and pathological roles of these receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involves its interaction with adenosine A1 and adenosine A2A receptors. By binding to these receptors, the compound inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can modulate several pathways, including those related to cardiovascular function, neural activity, and immune responses .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one include other triazoloquinazolines such as:
9-chloro-2-(2-furyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine: This compound shares a similar core structure but differs in the substituents at specific positions.
The uniqueness of this compound lies in its specific substitution pattern, which confers distinct pharmacological properties, particularly its high affinity and selectivity for adenosine receptors .
Propriétés
Numéro CAS |
104615-00-1 |
|---|---|
Formule moléculaire |
C13H7ClN4O2 |
Poids moléculaire |
286.67 g/mol |
Nom IUPAC |
9-chloro-2-(furan-2-yl)-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C13H7ClN4O2/c14-7-3-4-9-8(6-7)12-16-11(10-2-1-5-20-10)17-18(12)13(19)15-9/h1-6H,(H,15,19) |
Clé InChI |
XEVZWKHGVYHGAM-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NN3C(=N2)C4=C(C=CC(=C4)Cl)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


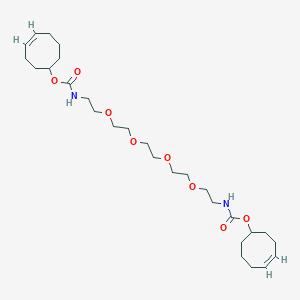
![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B15061673.png)
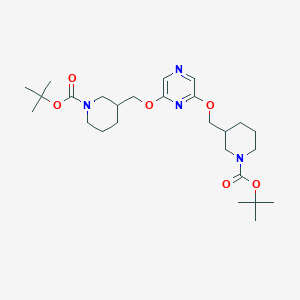

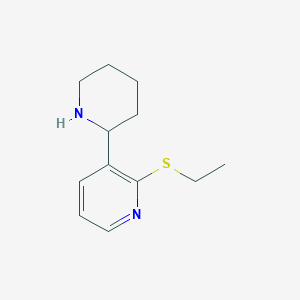

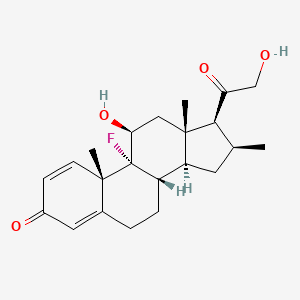
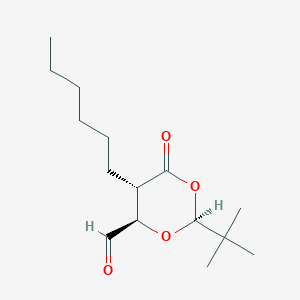
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)
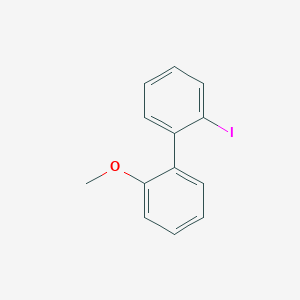

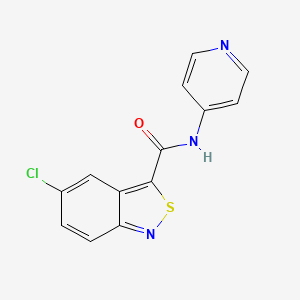

![5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
